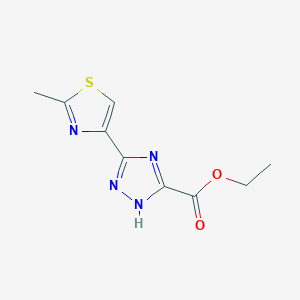
Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH). This reaction results in the formation of an ester compound during the early stage of synthesis . The process may involve multiple steps, including cyclization and esterification, to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its combination of thiazole and triazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
属性
分子式 |
C9H10N4O2S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC 名称 |
ethyl 3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C9H10N4O2S/c1-3-15-9(14)8-11-7(12-13-8)6-4-16-5(2)10-6/h4H,3H2,1-2H3,(H,11,12,13) |
InChI 键 |
QSUQIZAAYGSXLV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NN1)C2=CSC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


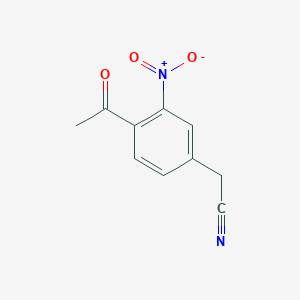


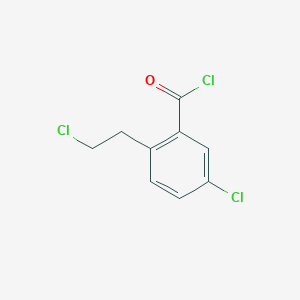
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
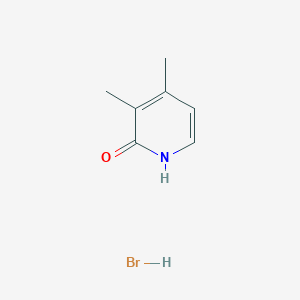



![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
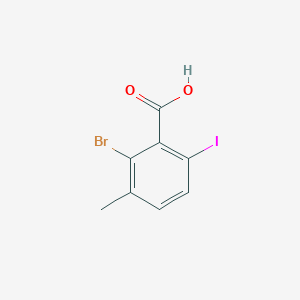
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)
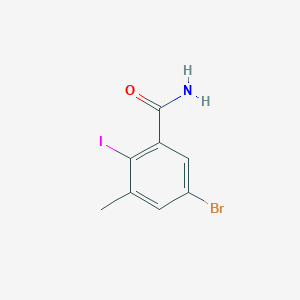
![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)
